2-[(2,2-Difluoroethyl)carbamoyl]acetic acid

Catalog No.
S3678767
CAS No.
1443980-70-8
M.F
C5H7F2NO3
M. Wt
167.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,2-Difluoroethyl)carbamoyl]acetic acid

CAS Number

1443980-70-8

Product Name

2-[(2,2-Difluoroethyl)carbamoyl]acetic acid

IUPAC Name

3-(2,2-difluoroethylamino)-3-oxopropanoic acid

Molecular Formula

C5H7F2NO3

Molecular Weight

167.11 g/mol

InChI

InChI=1S/C5H7F2NO3/c6-3(7)2-8-4(9)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

GVBOVDLZAFVZPG-UHFFFAOYSA-N

SMILES

C(C(F)F)NC(=O)CC(=O)O

Canonical SMILES

C(C(F)F)NC(=O)CC(=O)O

The exact mass of the compound 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid is 167.03939941 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(2,2-Difluoroethyl)carbamoyl]acetic acid is a chemical compound classified as an acetic acid derivative. This compound is notable for its unique structure, which includes a difluoroethyl group attached to a carbamoyl moiety and an acetic acid backbone. It appears as a white crystalline solid and is soluble in various solvents, including water, methanol, and ethanol. The molecular formula is C4H6F2N2O3C_4H_6F_2N_2O_3, with a molecular weight of approximately 177.1 g/mol. This compound was first synthesized in 2012 and has since gained attention in scientific research due to its interesting properties and potential applications in various fields.

  • Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, resulting in the formation of difluoroacetic acid derivatives.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, yielding difluoroethylamine derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions with halides or other nucleophiles, leading to a variety of substituted products.

These reactions are typically conducted in organic solvents like dichloromethane or acetonitrile, often utilizing catalysts such as palladium or platinum complexes.

The synthesis of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid can be achieved through the following method:

  • Starting Materials: The synthesis typically involves acetyl chloride, dimethylformamide, and 2,2-difluoroethylamine.
  • Reaction Process: An amide bond is formed between the acetyl group and the 2,2-difluoroethylamine. The resulting product is then hydrolyzed to yield the final compound.
  • Characterization: Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure of the synthesized compound .

This compound has several applications across various fields:

  • Pharmaceuticals: Due to its unique properties, it is being investigated for potential therapeutic uses.
  • Agrochemicals: It serves as a building block for developing new agrochemical products.
  • Materials Science: Its chemical properties make it suitable for creating specialty chemicals and materials.

Interaction studies of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid have shown that it may interact with specific enzymes and biological receptors. These interactions could lead to significant implications in drug design and development. Ongoing research aims to elucidate these mechanisms further, potentially revealing new therapeutic targets .

Several compounds exhibit structural similarities to 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Difluoroacetic acidDifluorinated AcidLacks the carbamoyl group; less versatile in reactions
DifluoroethylamineDifluorinated AmineContains the difluoroethyl group but lacks acetic acid functionality
2-(Trifluoromethyl)acetic acidTrifluoromethyl AcidSimpler structure; lacks carbamoyl functionality
[(2,6-Dimethylphenyl)carbamoyl]formic acidAromatic CarbamoylEnhanced stability due to aromatic ring

The uniqueness of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid lies in its combination of difluoroethyl and carbamoyl functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.03939941 g/mol

Monoisotopic Mass

167.03939941 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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